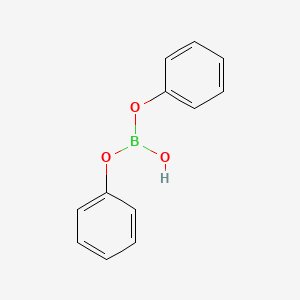

Diphenyl hydrogen orthoborate

Description

Evolution of Organoboron Chemistry and Its Intersect with Diphenyl Hydrogen Orthoborate Research

The journey of organoboron chemistry from a niche curiosity to a central tool in synthesis is a testament to fundamental research, most notably the work of Nobel laureate Herbert C. Brown. wikipedia.orgbritannica.com His discovery of the hydroboration reaction in 1956 was a watershed moment, providing a simple and highly effective method to convert alkenes into organoboranes. britannica.commsu.eduthieme.de This reaction, involving the addition of a borane (B79455) (a boron-hydrogen compound) to a carbon-carbon double bond, opened the door to a vast array of synthetic possibilities, as the resulting organoboranes proved to be remarkably versatile intermediates. numberanalytics.combritannica.com

Initially, the significance of Brown's discovery was not widely recognized, as little was known about the chemistry of organoboranes. thieme.de However, subsequent research by Brown and his collaborators demonstrated that these compounds could undergo an extraordinary range of reactions to form alcohols, amines, halides, and other functional groups with high degrees of stereo- and regioselectivity. britannica.commsu.edu This work transformed organoboranes from "exotic reagents" into indispensable tools for organic chemists. thieme.de

Research into borate (B1201080) esters, such as this compound, is an integral part of this evolution. Boric acid esters, with the general formula B(OR)3, are formed from the reaction of boric acid with alcohols or phenols. researchgate.net These esters have found applications as catalysts and reagents in various chemical transformations. For instance, borate esters have been shown to be highly effective catalysts for amidation reactions, which are crucial for synthesizing peptides and a wide range of pharmaceuticals and materials. rsc.orgnih.gov They offer a more efficient and sustainable alternative to traditional methods that often require harsh reagents and generate significant waste. nih.gov The development of borate ester catalysts, including those derived from phenols (aryl borates), showcases the continued expansion of organoboron chemistry into sustainable and industrially relevant processes. researchgate.netrsc.org

Methodological Approaches to Investigating Organoborate Compounds

The characterization and study of organoborate compounds rely on a suite of modern analytical techniques. These methods are essential for confirming the structure, purity, and reactivity of newly synthesized compounds.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the structural elucidation of organoboron compounds. ¹¹B NMR is particularly valuable as it provides direct information about the coordination environment of the boron atom (e.g., trigonal planar sp² or tetrahedral sp³). numberanalytics.com ¹H and ¹³C NMR are also used to characterize the organic framework of the molecule. Recent advancements include the use of ¹⁹F NMR for the chiral analysis of organoboron compounds, which is crucial for asymmetric synthesis. nih.govacs.org This technique can help determine the optical purity of chiral products without the need for extensive sample preparation. acs.org

X-ray Crystallography: This technique provides definitive proof of a molecule's three-dimensional structure by mapping electron density from the diffraction of X-rays by a single crystal. It is invaluable for determining precise bond lengths, bond angles, and stereochemistry, offering unambiguous structural confirmation of complex organoboron compounds, including novel borate ions and catalysts. chemrxiv.orgresearchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive for detecting boron and other elements, even at trace levels in biological or environmental samples. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. numberanalytics.com For organoborates, it can detect characteristic vibrations of B-O, B-C, and other bonds, helping to confirm the compound's identity and structure.

Electrochemical Analysis: Techniques such as cyclic voltammetry (CV) are used to study the oxidation and reduction properties of organoboron compounds. researchgate.net This is important for understanding their reactivity and for applications in areas like photoredox catalysis, where organoborates can act as reaction initiators. researchgate.net Miniaturized electrochemical cells have been developed to screen organoboron compounds for their ion-recognition capabilities, which is relevant for sensor development. chemrxiv.org

Below is a table summarizing these common methodological approaches.

| Methodological Approach | Application in Organoborate Research | Key Information Provided |

| NMR Spectroscopy | Structural elucidation and purity analysis. | Boron coordination environment (¹¹B), organic structure (¹H, ¹³C), optical purity (¹⁹F). numberanalytics.comnih.gov |

| X-ray Crystallography | Definitive 3D structure determination. | Precise bond lengths, bond angles, and absolute stereochemistry. chemrxiv.org |

| Mass Spectrometry | Molecular weight and elemental composition. | Confirms molecular formula; trace element analysis (ICP-MS). nih.gov |

| IR Spectroscopy | Functional group identification. | Presence of key bonds like B-O and B-C. numberanalytics.com |

| Electrochemical Analysis | Study of redox properties. | Oxidation/reduction potentials, reaction mechanisms, ion-recognition. researchgate.netchemrxiv.org |

Scopes and Challenges in this compound Research

The field of organoboron chemistry, including the study of borate esters like this compound, continues to expand, driven by the quest for more efficient, selective, and sustainable chemical processes.

Scopes and Opportunities:

Catalysis: A major area of research is the development of new boron-based catalysts. Borate esters are proving to be simple yet powerful catalysts for important reactions like direct amidation, offering green alternatives to conventional methods. rsc.orgnih.govscispace.com The design of novel chiral borate ions as Brønsted acid catalysts opens new avenues in asymmetric synthesis, enabling the creation of specific stereoisomers of complex molecules. chemrxiv.org

Materials Science: Organoboron compounds are being investigated for use in advanced materials. Their unique electronic properties make them candidates for organic light-emitting diodes (OLEDs), sensors, and mechanofluorochromic materials, which change color in response to mechanical stress. numberanalytics.comresearchgate.net

Natural Product Synthesis: The development of multicomponent reactions involving organoboron intermediates allows for the efficient and scalable synthesis of complex natural products, which are often of pharmaceutical interest. bohrium.comnih.gov

Challenges:

Synthesis of Complex Compounds: While foundational reactions are well-established, the synthesis of highly functionalized and structurally complex organoboron compounds remains a challenge. hokudai.ac.jpmdpi.com Developing new selective synthetic methods is a continuous research goal. hokudai.ac.jp

Stability and Handling: Many organoboranes are sensitive to air and moisture, requiring handling under inert atmospheres. wm.edu While boronic acids and borate esters are generally more stable, their reactivity can still be affected by hydrolysis, particularly for aryl borates. researchgate.netnih.gov

Thermochemical Data: Accurate thermochemical data, such as standard enthalpies of formation, are crucial for process design and safety. However, reliable experimental data for many organoboron compounds are scarce. High-level computational chemistry is being used to fill this gap, but it is resource-intensive. rsc.org

Boron-Stereogenic Centers: Creating compounds with a stereocenter at the boron atom itself is a significant challenge. Advancements in this area are needed to unlock the full potential of boron's unique chemistry in asymmetric catalysis and materials science. researchgate.net

Properties

CAS No. |

94200-67-6 |

|---|---|

Molecular Formula |

C12H11BO3 |

Molecular Weight |

214.03 g/mol |

IUPAC Name |

diphenoxyborinic acid |

InChI |

InChI=1S/C12H11BO3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10,14H |

InChI Key |

HORRDWBRNSMTIZ-UHFFFAOYSA-N |

SMILES |

B(O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Canonical SMILES |

B(O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |

Other CAS No. |

94200-67-6 |

Synonyms |

diphenyl borate ion diphenylborate diphenylboronic acid |

Origin of Product |

United States |

Synthetic Pathways and Methodological Development

Established Synthetic Strategies for Diphenyl Hydrogen Orthoborate

The traditional synthesis of this compound primarily revolves around the esterification of boric acid with phenol (B47542). This approach, while straightforward, requires careful control of reaction parameters to achieve desirable yields and purity.

Precursor Selection and Stoichiometric Considerations

The principal precursors for the synthesis of this compound are boric acid (H₃BO₃) and phenol (C₆H₅OH). Boric acid serves as the boron source, while phenol provides the phenoxy groups. The stoichiometry of the reactants is a critical factor influencing the product distribution. To favor the formation of the diphenyl ester, a molar ratio of boric acid to phenol of at least 1:2 is typically employed. An excess of phenol can be used to drive the equilibrium towards the desired product.

The reaction proceeds through the sequential esterification of the hydroxyl groups of boric acid with phenol, with the elimination of water. The formation of monophenyl and triphenyl borate (B1201080) esters are potential side reactions that need to be managed through stoichiometric control.

Table 1: Precursor and Stoichiometry for this compound Synthesis

| Precursor | Chemical Formula | Molar Ratio | Role in Reaction |

| Boric Acid | H₃BO₃ | 1 | Boron Source |

| Phenol | C₆H₅OH | ≥ 2 | Phenoxy Group Donor |

Reaction Conditions and Yield Optimization

The esterification of boric acid with phenol is typically carried out under conditions that facilitate the removal of water, thereby shifting the reaction equilibrium towards the product side. A common method involves heating the reactants in a suitable solvent with azeotropic removal of water. Solvents like toluene (B28343) or xylene are often used for this purpose. The reaction temperature is generally maintained at the reflux temperature of the solvent.

The use of a catalyst can enhance the reaction rate. While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed. For instance, a process for the synthesis of phenyl esters directly from phenols and carboxylic acids has been described using a borate-sulfuric acid catalyst complex. google.com Another patented process for the esterification of phenolic compounds utilizes a catalyst system consisting of an alkali metal compound and a boron compound. google.com

Yield optimization involves a careful balance of reaction time, temperature, and efficient water removal. Prolonged reaction times at elevated temperatures can lead to side reactions and decomposition of the product. The progress of the reaction can be monitored by measuring the amount of water collected. Upon completion, the product is typically isolated by removal of the solvent and unreacted phenol, followed by purification techniques such as distillation or recrystallization. Research on boron-modified phenolic resins indicates that the esterification of phenol with boric acid is a key step, with reaction temperatures for boron esterification often in the range of 105-120 °C. mdpi.com

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | Condition | Rationale |

| Solvent | Toluene, Xylene | Azeotropic removal of water |

| Temperature | Reflux | To overcome activation energy and facilitate water removal |

| Catalyst | Acidic (e.g., H₂SO₄) or Basic | To increase reaction rate |

| Water Removal | Dean-Stark apparatus | To drive the reaction to completion |

Novel Synthetic Methodologies and Innovations

Recent advancements in organoboron chemistry have opened up new avenues for the synthesis of borate esters, including those with potential application to this compound. These novel methodologies often offer milder reaction conditions, higher selectivity, and broader functional group tolerance.

Transition Metal-Catalyzed Routes to Boron Compounds

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-boron bonds. While direct transition-metal-catalyzed synthesis of this compound from aryl halides and a borate source is not extensively documented, related reactions provide a proof of concept. For instance, palladium-catalyzed borylation of aryl halides has become a highly useful method for preparing organoboron compounds. sci-hub.seresearchgate.net Copper-catalyzed cross-coupling reactions have also been employed in the synthesis of borinic acid derivatives. nih.gov

Arylboronic acids can be converted to phenols using palladium catalysts with boric acid acting as the hydroxide (B78521) reagent under mild conditions. researchgate.net This suggests the possibility of reverse reactivity, where aryl halides could potentially react with a borate source in the presence of a suitable transition metal catalyst to form aryl borate esters. These methods often utilize ligands such as tailor-made phosphines and carbenes to enhance catalytic activity and selectivity. researchgate.net

Stereoselective and Enantioselective Synthesis Approaches

The development of stereoselective and enantioselective methods for the synthesis of chiral boronic esters has been a significant area of research, as these compounds are valuable building blocks in asymmetric synthesis. nih.govresearchgate.netacs.org While this compound itself is achiral, the principles of stereoselective synthesis can be applied to the preparation of chiral derivatives.

Strategies for the asymmetric synthesis of alkyl boronic esters have been extensively reviewed and include hydroboration methods and Matteson homologations. nih.gov For instance, rhodium-catalyzed asymmetric hydroboration of α-arylenamides has been developed to synthesize chiral α-amino tertiary boronic esters with excellent enantioselectivities. acs.org Chiral spiroborate esters have been used as catalysts in the stereoselective reduction of prochiral ketones. capes.gov.br These methodologies highlight the potential for creating stereochemically defined borate esters, which could be adapted for the synthesis of chiral diaryl borinic acids and their derivatives. A structurally robust chiral borate ion has been designed and synthesized for use as a catalyst in asymmetric reactions. chemrxiv.org

Preparation of Functionally Modified this compound Derivatives

The synthesis of functionally modified this compound derivatives allows for the fine-tuning of its chemical and physical properties for specific applications. These modifications can be introduced either by using substituted phenols in the initial synthesis or by post-synthetic modification of the parent compound.

The synthesis of diarylborinic acids and their derivatives has been reviewed, with methods including the addition of organometallic reagents to boranes or the reaction of triarylboranes with ligands like diols or amino alcohols. nih.gov For example, a three to four-step synthesis of highly functionalized diaryl-hemiindigo photoswitches involves a Suzuki-Miyaura cross-coupling reaction with corresponding boronic acids to introduce aryl substituents. researchgate.net

Synthesis of Boron-Containing Ligands

The synthesis of boron-containing ligands often starts from precursors like diphenylborinic acid or its anhydride (B1165640). These ligands are characterized by the incorporation of a diphenylboryl moiety, which can form coordinative bonds, typically with nitrogen or oxygen atoms within the same molecule, leading to stable cyclic structures. odu.eduresearchgate.net

A prevalent strategy for creating such ligands is the condensation reaction between a diphenylboron source and a bifunctional molecule, such as an aminoalcohol or an amino acid. odu.edunih.gov For instance, the synthesis of 2-aminoethoxydiphenyl borate (2-APB) and its analogs, which are significant as modulators of store-operated calcium entry, can be achieved by reacting diphenylborinic anhydride with the corresponding aminoalcohol in a solvent like acetonitrile. odu.eduodu.edu The reaction proceeds to precipitate the product, often in good yield. odu.edu NMR analysis of these derivatives confirms the formation of a cyclic structure through an N→B coordinate bond. odu.edunih.gov This intramolecular coordination is evidenced by the chemical shift of the boron atom in ¹¹B NMR spectra, which is significantly different from that of uncoordinated diphenylborinic acid. nih.gov

Another synthetic approach involves the reaction of aryl lithium species with a phenylboronic acid ester, followed by esterification. For example, mono-halogenated 2-APB analogues are synthesized by first forming an aryl lithium compound through a halogen-lithium exchange, which then reacts with phenylboronic acid pinacol (B44631) ester. The resulting crude aryl phenyl borinic acid is then esterified with 2-aminoethanol to yield the final ligand. nih.gov

Furthermore, spiroborate esters, a class of boron-containing ligands, can be synthesized from 1,2-aminoalcohols, ethylene (B1197577) glycol, and triisopropyl borate. This method yields stable, crystalline spiroborate complexes. orgsyn.org The synthesis of boronato-functionalized ferrocenylphosphine ligands has also been reported, demonstrating the versatility of these synthetic strategies in creating ligands for asymmetric catalysis. acs.org

Interactive Table 1: Synthesis of 2-APB Analogs

| Compound | Reactants | Solvent | Yield | Melting Point (°C) | Reference |

| 2-APB Analog (Compound 5) | Diphenylborinic anhydride, Aminoalcohol | Acetonitrile | 41% | 194.9-196.0 | odu.edu |

| 2-APB Analog (Compound 6) | Diphenylborinic anhydride, Aminoalcohol | Acetonitrile | 27% | 185.6-186.1 | odu.edu |

| 3,3-Dimethyl-2,2-diphenyl-1,3,2-oxazaborolidine (Compound 3) | Diphenylborinic anhydride, Dimethylaminoethanol | Acetonitrile | 82% | 165-166 | odu.edu |

| 5-Methyl-2,2-diphenyl-benzo odu.eduodu.edu-1,3,2-oxazaborolidine (Compound 9) | Diphenylborinic anhydride, 2-(1-hydroxyethyl)pyridine | Acetonitrile | 72.8% | 164.2-164.9 | odu.edu |

Derivatization for Material Science Applications

The derivatization of diphenylboron-containing compounds is a key strategy for developing advanced materials with diverse applications, including self-healing polymers, luminescent materials, and high-energy compounds. researchgate.netmdpi.comnih.gov The presence of the phenylborate group offers significant synthetic potential for creating functional materials. mdpi.com

One major area of application is in polymer science. Polysiloxanes functionalized with phenylborate groups have been developed for use as self-healing materials and fire-resistant ceramics. mdpi.com The general synthesis for these materials involves the use of 1,4-substituted aromatic compounds, where a halide is replaced by a lithium derivative and subsequently converted to a borate. This functional group is then reacted with polydimethylsiloxanes (PDMS). mdpi.com The resulting polymers can form dynamic networks through reversible boron-oxygen (B–O) bonds, and the stability of these bonds can be enhanced by intramolecular boron-nitrogen (B–N) coordination. researchgate.net These dynamic covalent networks allow for reprocessable and healable materials. acs.org

Organoboron compounds derived from diphenylborinic acid are also utilized as polymer precursors and have potential applications in hydrogen storage and as luminescent materials. researchgate.net The derivatization process is crucial for tuning the properties of these materials. For instance, N-coordinated boronate esters can be incorporated into polymers via methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. These polymers serve as versatile platforms for post-polymerization modifications, such as Suzuki–Miyaura coupling. acs.org

In the field of high-energy materials, diphenylboron moieties can be incorporated into complex molecular architectures. For example, s-triazine structures have been sequentially substituted with tetrazole derivatives and carborane clusters to create novel high-energy compounds. nih.gov The derivatization of fluorene (B118485) with specific monomers can also be used to create polymers for volume Bragg gratings, which are materials with high refractive index and transparency used in holographic applications. google.com

Interactive Table 2: Applications of Diphenylboron Derivatives in Material Science

| Application Area | Material Type | Key Feature/Property | Synthesis/Derivatization Strategy | Reference |

| Self-Healing Materials | Polyborosiloxanes (PBS) | Reversible intermolecular hydrogen bonds | Functionalization of polysiloxanes with phenylborate groups. mdpi.com | mdpi.comacs.org |

| Fire-Resistant Ceramics | Polyborosiloxanes (PBS) | High thermal stability | Incorporation of Si-O-B bonds into polymer backbone. mdpi.com | mdpi.com |

| Luminescent Materials | Organoboron Compounds | Tunable photophysical properties | Derivatization of borinic acids. researchgate.net | researchgate.net |

| Polymer Precursors | Organoboron Compounds | Reactive sites for polymerization | Synthesis of borinic acid derivatives. researchgate.net | researchgate.net |

| High-Energy Materials | Carborane-s-triazine hybrids | High density and heat of formation | Sequential substitution of s-triazine with tetrazoles and carboranes. nih.gov | nih.gov |

| Optical Materials | Fluorene-derivatized polymers | High refractive index, low birefringence | Polymerization of fluorene-containing monomers for volume Bragg gratings. google.com | google.com |

Fundamental Chemical Reactivity and Mechanistic Elucidation

Investigation of Boron-Oxygen Bond Reactivity

The B-O bond in diphenylborinic acid is central to its chemical behavior, influencing its interactions with both electron-rich and electron-poor species. The nature of this bond dictates the compound's stability, solubility, and catalytic activity.

The reactivity of diphenylborinic acid is characterized by the dual nature of the boron center, which acts as a potent electrophile (Lewis acid), and the oxygen atom, which can exhibit nucleophilic properties.

Electrophilic Character: The boron atom in diphenylborinic acid possesses a vacant p-orbital, rendering it highly electrophilic and capable of accepting a pair of electrons from nucleophiles. This Lewis acidity is more pronounced compared to analogous boronic acids (RB(OH)₂). pnas.org This enhanced electrophilicity has been attributed to the electronic effects of the two phenyl substituents. nih.govnd.edu

This electrophilicity is the basis for its use as a catalyst in a variety of organic transformations. For instance, diphenylborinic acid catalyzes the regioselective N-alkylation of ambident azole heterocycles by activating them towards functionalization with electrophiles like enones and epoxides. nih.govacs.org It also activates carboxylic acids by forming a mixed anhydride (B1165640) intermediate, which is more susceptible to nucleophilic attack in amidation and esterification reactions. nih.gov Similarly, it facilitates the ring-opening of epoxides and the acylation of diols by forming activated borinate esters. rsc.orgscholaris.ca The interaction with nucleophiles typically leads to the formation of a tetracoordinate, anionic boronate species. nih.govacs.org

Nucleophilic Character: While the boron center is electrophilic, the oxygen atom of the hydroxyl group can act as a nucleophile. This is most evident in the dehydration reaction where two molecules of diphenylborinic acid condense to form their anhydride, oxybis(diphenylborane), also known as tetraphenyldiboroxane. d-nb.inforesearchgate.net This process involves one hydroxyl group acting as a nucleophile toward the boron atom of another molecule.

Diphenylborinic acid and its derivatives are susceptible to reactions with water and other protic solvents. Hydrolysis is a key reaction, particularly for its esters. For example, the well-known calcium channel modulator 2-aminoethyl diphenylborinate (2-APB) readily hydrolyzes in physiological aqueous buffers to yield diphenylborinic acid and 2-aminoethanol. researchgate.netnih.gov This hydrolysis is an equilibrium process, and the extent of reaction has been quantified by NMR, showing that the equilibrium favors the hydrolyzed products. nih.gov

The general mechanism for the solvolysis of borinic acid derivatives involves the nucleophilic attack of a solvent molecule (like water) on the electrophilic boron center. acs.org This attack leads to the formation of a tetrahedral intermediate, which then breaks down to the final products. For boronic acid esters, this process is often reversible. rsc.orgrsc.org In the context of certain boronic acid-based fluorescent sensors, a solvolysis mechanism, which results in the protonation of a nearby amine, has been proposed to explain changes in fluorescence upon substrate binding in protic solvents. nih.gov While detailed mechanistic studies specifically for the hydrolysis of diphenylborinic acid itself are not extensively documented, the principles are analogous to those established for other organoboron acids. psu.edu

Nucleophilic and Electrophilic Reactivity Patterns

Reaction Kinetics and Thermodynamic Analyses

Kinetic and thermodynamic studies provide quantitative insight into the reactivity of diphenylborinic acid. The acidity of the compound, measured by its pKa, is a key thermodynamic parameter that correlates with its electrophilicity and reactivity.

| Compound | pKa | Reference(s) |

| Diphenylborinic acid | 6.1 | nd.edu |

| Phenylboronic acid | 8.8 | nd.edu |

| Methylphenylborinic acid | 8.1 | nd.edu |

The lower pKa of diphenylborinic acid compared to phenylboronic acid indicates it is a stronger acid, which is consistent with its higher electrophilicity and greater inhibitory potency against serine proteases. nd.edu

Kinetic studies have further elucidated its reaction mechanisms. In its reaction with D-fructose, diphenylborinic acid was found to undergo a single-step reaction under pseudo-first-order conditions. researchgate.net Notably, the neutral diphenylborinic acid (Ph₂BOH) was found to be significantly more reactive than its conjugate base, the diphenylborinate ion (Ph₂B(OH)₂⁻). researchgate.net

A dramatic difference in reactivity was observed in oxidation reactions. Comparative studies showed that diphenylborinic acid reacts with hydrogen peroxide (H₂O₂) approximately 10,000 times faster than phenylboronic acid. pnas.org This rapid oxidation was confirmed by ¹H NMR monitoring, which showed the complete conversion of the borinic acid in under two minutes, whereas the corresponding boronic acid required 2.5 hours for full conversion. pnas.orgnih.gov This enhanced reactivity is crucial for its application in developing fast-responding H₂O₂ probes. pnas.org Kinetic analyses have also been integral to understanding the mechanisms of diphenylborinic acid-catalyzed N-alkylation reactions. nih.gov

Exploration of Reaction Pathways and Transition States

The precise pathways and energetics of reactions involving diphenylborinic acid have been investigated through both computational modeling and experimental methods.

Density Functional Theory (DFT) calculations have provided significant validation for experimental observations. To understand the vastly different oxidation rates between borinic and boronic acids, the reaction with the perhydroxyl anion (OOH⁻) was modeled.

| Reactant | Calculation Level | Calculated Activation Energy Barrier | Reference(s) |

| Diphenylborinic acid + OOH⁻ | M062X/6-311G++(d,p) | ΔE | pnas.orgnih.gov |

| Phenylboronic acid + OOH⁻ | M062X/6-311G++(d,p) | ΔE + 6.5 kcal/mol | pnas.orgnih.gov |

The calculations revealed that the activation energy for the initial nucleophilic addition of the perhydroxyl anion onto the boron center of diphenylborinic acid is 6.5 kcal/mol lower than that for phenylboronic acid. pnas.orgnih.gov This lower energy barrier provides a clear theoretical explanation for the experimentally observed superior reactivity of borinic acids.

Computational methods have also been used to probe the interaction of diphenylborinic acid in other contexts. For example, calculations at the B97-D3/Def2-TZVP level of theory were used to determine the change in C-H bond energies in carbohydrate structures upon forming a complex with diphenylborinic acid, aiding in the understanding of regioselective reactions. nih.gov

Experimental techniques are essential for validating the mechanisms proposed by theoretical and kinetic studies. In situ spectroscopy is a powerful tool for this purpose. For the diphenylborinic acid-catalyzed N-alkylation of azoles, in situ ¹¹B NMR spectroscopy was employed to observe the species present in the reaction mixture, providing direct evidence for the proposed catalytic cycle and the involvement of specific boron intermediates. nih.govacs.org

Furthermore, the hydrolysis of 2-aminoethyl diphenylborinate was followed experimentally using NMR to identify and quantify the formation of diphenylborinic acid and 2-aminoethanol, confirming the proposed hydrolysis pathway. researchgate.netnih.gov The kinetic data obtained from reactions with D-fructose and hydrogen peroxide also serve as crucial experimental validation of the high reactivity of the neutral diphenylborinic acid species and its enhanced electrophilicity compared to boronic acids. pnas.orgresearchgate.net

Computational Modeling of Reaction Mechanisms

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of diphenyl borate (B1201080) compounds is significantly influenced by a complex interplay of both intermolecular and intramolecular non-covalent interactions. These forces dictate the molecule's conformation, electronic properties, and how it interacts with other chemical species in its environment. The key interactions include intermolecular hydrogen bonds and π-π stacking, as well as intramolecular dative bonds and steric repulsions.

Intermolecular Interactions

Intermolecular forces are crucial in the solid-state packing of diphenyl borate derivatives and influence their behavior in solution.

Hydrogen Bonding: In derivatives containing suitable donor and acceptor groups, hydrogen bonding is a prominent interaction. For instance, in the crystalline structure of B,B-diphenylboroxazolidine, a derivative of diphenylborinic acid, molecules are linked by intermolecular N—H···O hydrogen bonds. cdnsciencepub.com The distance between the nitrogen and oxygen atoms in this bond is approximately 2.896 Å. cdnsciencepub.com Similarly, a dimeric structure has been observed in a complex derived from (S)-diphenylprolinol and trimethyl borate, which is held together by hydrogen bonding between N-H and O-CH₃ groups. nih.gov The presence of an amino group and the borate moiety in compounds like 2-Aminoethoxydiphenyl borate allows for participation in hydrogen bonding and coordination chemistry. cymitquimica.com The incorporation of borate functional groups into polymer chains can lead to the formation of labile intermolecular hydrogen bonds, creating dynamic networks that can influence the material's physical properties. mdpi.com

| Compound | Interaction Type | Donor-H...Acceptor | D...A Distance (Å) | Reference |

|---|---|---|---|---|

| B,B-diphenylboroxazolidine | Intermolecular H-bond | N—H···O | 2.896(2) | cdnsciencepub.com |

| Dimethoxy(aminoalkoxy)borate Dimer | Intermolecular H-bond | N1A-H1NA...O2B | 2.810 | nih.gov |

| Dimethoxy(aminoalkoxy)borate Dimer | Intermolecular H-bond | N1B-H1NB...O2A | 2.858 | nih.gov |

Intramolecular Interactions

Interactions within the molecule itself play a critical role in defining the geometry and reactivity of the boron center.

Intramolecular N→B Coordination: In many diphenyl borate derivatives, such as B,B-diphenylboroxazolidine (2-aminoethyl diphenylborinate), a dative covalent bond forms between the nitrogen atom of the aminoethoxy group and the boron atom. cdnsciencepub.comcdnsciencepub.com This intramolecular coordination is strong and significantly influences the geometry around the boron atom, changing it from trigonal planar to tetrahedral. researchgate.net This interaction is a key feature that stabilizes the molecule. cdnsciencepub.com

Steric and Electronic Effects: The two phenyl groups attached to the boron atom exert significant steric and electronic effects. The steric bulk of the phenyl groups can lead to a distorted tetrahedral geometry around the boron center. iucr.org Electronic repulsion between the two phenyl groups can cause the C-B-C bond angle to be more open, which in turn forces other bond angles around the boron atom, like an O-B-N angle, to be more closed. mdpi.com For example, in 2,2-diphenyl-1,3,2-oxazaborolidin-5-ones, the C₆-B₂-C₁₂ bond angle is around 117.9º, while the O₁-B₂-N₃ angle is about 97.9°. mdpi.com The dihedral angle between the mean planes of the two phenyl rings on the boron atom is another important structural parameter, reported to be 58.28 (19)° in one complex and 100° in B,B-diphenylboroxazolidine. iucr.orgcdnsciencepub.com These intramolecular interactions can alter molecular properties, including the charge distribution on various atoms within the molecule. mdpi.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| B,B-diphenylboroxazolidine | O—B Bond Length (Å) | 1.476(2) | cdnsciencepub.com |

| N—B Bond Length (Å) | 1.655(2) | cdnsciencepub.com | |

| B—C Bond Length (Å) | 1.613(2) and 1.620(2) | cdnsciencepub.com | |

| O—B—N Bond Angle (°) | 96.8(1) | cdnsciencepub.com | |

| C—B—C Bond Angle (°) | 114.5(1) | cdnsciencepub.com | |

| Dihedral Angle between Phenyl Rings (°) | 100 | cdnsciencepub.com | |

| 2,2-diphenyl-1,3,2-oxazaborolidin-5-ones (calculated) | C₆-B₂-C₁₂ Bond Angle (°) | 117.9 | mdpi.com |

| O₁-B₂-N₃ Bond Angle (°) | 97.9 | mdpi.com |

Catalytic Applications and Catalytic Cycle Investigations

Diphenyl Hydrogen Orthoborate as a Precursor for Homogeneous Catalysts

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, this compound is a valuable precursor for creating soluble, highly active catalytic systems. Its structural and electronic properties can be tailored through synthetic modifications to influence the outcome of chemical transformations.

The design of boron-based catalysts often leverages the Lewis acidic nature of the boron center and the ability to modify its steric and electronic environment. This compound, with its two phenyl groups and a hydroxyl group attached to boron, provides a foundational structure for such designs. ontosight.ai The synthesis of more complex catalytic systems can involve the substitution of the hydroxyl group or functionalization of the phenyl rings.

Research into boron-based ligands, such as the widely studied tris(pyrazolyl)borates (scorpionates), illustrates the principles of catalyst design. etsu.edu By introducing various substituents on the pyrazolyl rings or the boron atom itself, chemists can fine-tune the coordination environment around a metal center, thereby controlling the catalyst's activity and selectivity. etsu.edumdpi.comnsf.gov For instance, bulky substituents can create specific binding pockets that influence substrate approach, while electron-withdrawing or -donating groups can modulate the electronic properties of a coordinated metal. etsu.edu Similarly, derivatives of this compound can be synthesized to act as ligands or catalysts in their own right, where the phenyl groups influence the catalyst's stability and reactivity.

Cross-coupling reactions are fundamental in organic synthesis for their ability to form new bonds with high precision. Boron-based reagents, including this compound, are central to some of the most powerful cross-coupling methods. rsc.orgsemanticscholar.org

This compound is a classic reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. ontosight.ai The reaction typically couples an organoboron compound with an organic halide or triflate. gre.ac.ukjyu.fi The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate. jyu.fi

Transmetalation : This is the crucial step where the organoboron compound transfers its organic group to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the this compound to form a more nucleophilic "ate" complex, [B(OH)(C₆H₅)₂]⁻, which then readily transfers a phenyl group to the Pd(II) complex. rsc.orgjyu.fi

Reductive Elimination : The two organic groups on the palladium intermediate couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. jyu.fi

The efficiency of the Suzuki-Miyaura reaction can be influenced by several factors, including the choice of solvent, base, and ligands on the palladium catalyst. Side reactions such as protodeboronation (replacement of the boron group with a hydrogen atom) can occur, particularly under harsh conditions. rsc.org

| Factor | Role and Significance | Common Examples |

|---|---|---|

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. Ligand design is crucial for stability and activity. nih.gov | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald-type precatalysts. researchgate.net |

| Boron Reagent | Serves as the source of the nucleophilic carbon fragment (e.g., a phenyl group from this compound). ontosight.airsc.org | Arylboronic acids, arylboronic esters (pinacol esters). jyu.fi |

| Base | Activates the boronic acid to form a more nucleophilic boronate "ate" complex, facilitating transmetalation. jyu.fi | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, organic bases (e.g., Et₃N). jyu.fi |

| Solvent | Solubilizes reactants and influences reaction kinetics and catalyst stability. Anhydrous conditions can be critical to prevent side reactions. researchgate.net | Toluene (B28343), Dioxane, THF, DMF, often with water. |

Beyond C-C bond formation, boronic acids like this compound are instrumental in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. rsc.orgthieme-connect.com The Chan-Lam coupling reaction is a prominent example, typically employing copper catalysts to couple arylboronic acids with amines, phenols, and thiols. thieme-connect.com

This methodology provides a powerful alternative to traditional methods like the Ullmann condensation, often allowing for milder reaction conditions without the need for strong bases. thieme-connect.com For instance, the copper-catalyzed N-arylation of imidazoles with arylboronic acids can proceed under mild conditions in the presence of an amine base and an oxidant like oxygen. jyu.fi These reactions expand the synthetic utility of this compound, enabling the construction of aryl-ethers, aryl-amines, and aryl-thioethers, which are common structural motifs in pharmaceuticals and materials science. thieme-connect.com

Application in Cross-Coupling Methodologies

Mechanistic Role in Suzuki-Miyaura-Type Reactions

Heterogeneous Catalysis Involving this compound Moieties

While often used in homogeneous systems, catalytic species derived from this compound can also be incorporated into heterogeneous catalysts. The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, allowing for catalyst recycling and cleaner products. scirp.org

Immobilization involves anchoring a molecular catalyst or its precursor onto a solid support. acs.org A this compound moiety could be tethered to a support through several established techniques:

Covalent Attachment to Polymers : The borate (B1201080) compound can be chemically modified, for instance, by functionalizing one of the phenyl rings with a reactive group (e.g., a vinyl or chloroalkyl group). This functionalized molecule can then be co-polymerized or grafted onto a pre-formed polymer backbone.

Grafting onto Inorganic Oxides : Supports like silica (B1680970) (SiO₂) or titania (TiO₂) are commonly used. acs.org The surface of these materials possesses hydroxyl groups that can be used as anchor points. A modified this compound derivative can be attached via condensation reactions to form stable covalent bonds.

Incorporation into Metal-Organic Frameworks (MOFs) : MOFs are crystalline materials with high surface areas and tunable pores. A catalytically active borate species can be designed as a ligand (or "strut") within the framework, creating a highly ordered, recyclable catalyst. acs.org

Adsorption onto Supports : Noncovalent immobilization can be achieved by adsorbing the catalyst onto a support material like activated carbon or a polymeric borate monolith. beilstein-journals.orgnih.gov This method relies on weaker interactions, such as van der Waals forces or π-stacking.

These strategies aim to combine the high selectivity and activity of homogeneous molecular catalysts with the practical benefits of heterogeneous systems.

Performance in Continuous Flow Systems

The application of this compound and its related precursor, diphenylborinic acid, as catalysts in continuous flow systems is an emerging area, though detailed performance data remains limited in publicly accessible literature. Continuous flow processing offers significant advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability, making the investigation of established catalysts in these systems a logical progression. goflow.atsoton.ac.uk

Evidence for the suitability of related boron compounds for continuous flow setups exists. For instance, a patent describes the synthesis of diphenylborinic acid itself utilizing a microreactor. The process, which involves the reaction of phenylmagnesium chloride and trimethyl borate in THF, achieves a high yield of 88% with a purity of 97.1%, demonstrating that the formation of this key precursor is amenable to a continuous process with short residence times. google.com

While comprehensive studies detailing the catalytic performance of this compound in continuous flow are not widely available, related diarylborinic acids have been used in flow chemistry. In one example, a diarylborinic acid was used as a cocatalyst in a photoalkylation reaction of a glucose derivative, which was successfully adapted to a continuous flow process for multigram-scale synthesis. thieme-connect.com The general class of boronic acids and their derivatives are also being increasingly explored as radical precursors in photoredox catalysis, a field that heavily leverages continuous flow reactors to overcome challenges such as light penetration in larger batch setups. vapourtec.comrsc.org These examples suggest the potential for this compound and its derivatives to be integrated into continuous flow catalytic processes, although specific data on catalyst stability, turnover numbers, and space-time yield in such systems awaits more dedicated research.

Enantioselective Catalysis Mediated by Chiral Derivatives

Chiral derivatives of borate esters, including structures analogous to or derived from this compound, are pivotal in the field of asymmetric catalysis. By incorporating chiral ligands, typically chiral diols or amino alcohols, these boron-based catalysts can create a chiral environment around the reactive center, enabling the synthesis of enantiomerically enriched products. These catalysts are particularly effective in reductions of prochiral ketones and imines, as well as in carbon-carbon bond-forming reactions.

A prominent strategy involves the use of chiral 1,3,2-oxazaborolidines, which can be formed from chiral β-amino alcohols. These have been extensively used as highly effective catalysts for the asymmetric borane (B79455) reduction of ketones. thieme-connect.com For example, a novel dimethoxy(aminoalkoxy)borate derived from (S)-diphenylprolinol has proven to be a highly efficient catalyst for the asymmetric reduction of various prochiral ketones with borane-DMS. thieme-connect.com This catalyst can be used in low loadings (1 mol%) to afford optically pure alcohols with up to 99% enantiomeric excess (ee). thieme-connect.com The efficiency of the catalyst is demonstrated by its performance in the reduction of acetophenone, where high enantioselectivity is maintained even at catalyst loadings as low as 0.25 mol%. thieme-connect.com

Another important class of chiral boron catalysts includes those derived from BINOL (1,1'-bi-2-naphthol) and its derivatives. Chiral BINOL-based borate counterions have been explored in metal-catalyzed enantioselective reactions. For instance, a chiral weakly coordinating borate anion derived from 3,3′-diphenyl-BINOL has been used in copper-catalyzed cyclopropanation reactions. google.comoup.com While initial results showed low enantioselectivity, the study revealed that the borate anion could rearrange to form a chiral ligand that coordinates to the metal, influencing the stereochemical outcome. google.comoup.com

Spiroborate esters represent another class of effective chiral catalysts. A novel spiroborate ester derived from diphenylvalinol has been shown to be highly effective in the enantioselective borane reduction of heteroaryl and heterocyclic ketoxime ethers, providing access to chiral primary amines with excellent enantioselectivities (95-99% ee). srs.gov These chiral amines are valuable building blocks for pharmacologically active molecules, such as nicotine (B1678760) analogues. srs.gov

The versatility of chiral borate derivatives extends to rhodium-catalyzed asymmetric hydroboration of alkenes. The use of a TADDOL-derived chiral monophosphite ligand in conjunction with a rhodium precursor allows for the highly enantioselective hydroboration of allylic phosphonates, yielding chiral tertiary boronic esters with up to 99:1 enantiomeric ratio (er). wixsite.comacs.org These products are valuable intermediates that can be converted into a variety of chiral compounds. wixsite.comacs.org

The development of structurally robust chiral borate ions that can act as weakly coordinating anions is a recent area of focus. These anions can create a defined chiral pocket around a cationic reactive intermediate. For example, a chiral hydrogen borate with an O,N,N,O-tetradentate backbone has been shown to catalyze a highly regio- and enantioselective Prins-type cyclization, demonstrating the potential of well-designed chiral borate ions in asymmetric counteranion-directed catalysis. researchgate.net

Coordination Chemistry and Metalloborane Complexes

Ligand Properties of Diphenyl Hydrogen Orthoborate in Metal Complexation

The utility of this compound in forming metal complexes stems from its distinct characteristics as a ligand. solubilityofthings.com It primarily functions as a hard oxygen-donor ligand, with the borinate oxygen atom acting as the primary coordination site.

As a ligand, this compound is typically considered monodentate , coordinating to a metal center through its oxygen atom. libretexts.org This interaction involves the donation of an electron pair from the oxygen to the Lewis acidic metal center. libretexts.org

However, derivatives of this compound can exhibit different denticity. For example, 2-aminoethoxydiphenyl borate (B1201080), an ester derivative, can act as a bidentate ligand. cymitquimica.comresearchgate.net In such cases, coordination can occur through both the borate oxygen and the nitrogen atom of the aminoethoxy group, forming a stable chelate ring. researchgate.netebyu.edu.tr This chelation enhances the stability of the resulting metal complex compared to its monodentate counterparts, an observation known as the chelate effect. libretexts.org In some structures, the borate group can also act as a bridging ligand between two metal centers.

The coordination of the diphenylborinate group to a metal center influences the electronic properties of the complex. The oxygen atom is an effective sigma (σ) donor. The nature of the substituents on the boron atom—in this case, two phenyl groups—can modulate the electron-donating ability of the ligand. The phenyl groups are generally electron-withdrawing through inductive and resonance effects, which can slightly temper the electron-donating strength of the oxygen atom compared to simpler alkoxide or hydroxide (B78521) ligands.

The electronic impact of the ligand can be probed by observing changes in the spectroscopic signatures of other ligands in the complex, such as the stretching frequencies of carbon monoxide (CO) in metal carbonyl complexes. A stronger donation from the borinate ligand would increase the electron density on the metal, leading to increased back-bonding to the CO ligands and a corresponding decrease in the C-O stretching frequency (ν(CO)) in infrared (IR) spectroscopy.

Coordination Modes and Denticity

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of metal complexes with this compound ligands is typically achieved through straightforward metathesis reactions. sysrevpharm.orgjocpr.com A common method involves reacting a metal salt (e.g., a metal halide or nitrate) with either diphenylborinic acid in the presence of a base, or with a pre-formed salt of diphenylborinate, such as sodium diphenylborinate. sysrevpharm.orgspuvvn.edu The reaction is often carried out in an organic solvent like ethanol (B145695) or acetonitrile. sysrevpharm.orgscholaris.ca

Table 1: General Synthetic Routes for this compound Complexes

| Precursors | Reaction Type | Product |

|---|---|---|

| Metal Halide (MXn) + Diphenylborinic Acid + Base | Acid-Base/Metathesis | M[OB(C6H5)2]n + Salt |

| Metal Salt (MXn) + Sodium Diphenylborinate | Salt Metathesis | M[OB(C6H5)2]n + NaX |

| Metal Precursor + 2-Aminoethyl Diphenylborinate | Ligand Substitution | [M(2-APB)x]n+ |

Single-crystal X-ray diffraction provides the most definitive structural information for these complexes, confirming coordination numbers, geometries, and bond lengths. colab.ws Studies on related structures show that the boron atom typically maintains a tetrahedral or trigonal planar geometry, while the metal center can adopt various coordination geometries (e.g., tetrahedral, square planar, or octahedral) depending on the metal and the other ligands present. jocpr.comspuvvn.edu For instance, X-ray studies of palladium and platinum complexes with related borinate-containing pincer ligands have confirmed the precise binding modes and molecular structures. colab.ws Powder X-ray diffraction (PXRD) is also used to confirm the crystalline nature and phase purity of synthesized complex powders. spuvvn.edunih.gov

A variety of spectroscopic techniques are employed to characterize the structure and bonding of these complexes in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the presence and integrity of the phenyl groups and any other organic components of the ligands. mdpi.com ¹¹B NMR is particularly diagnostic for the boron center, with chemical shifts indicating its coordination environment. researchgate.net For example, complexation can cause significant downfield shifts in the ¹³C NMR signals of carbon atoms near the coordination site. cdnsciencepub.com

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for identifying the coordination of the borinate ligand. A key indicator is the shift in the B-O stretching frequency upon coordination to the metal center. Furthermore, new bands appearing at lower frequencies can be assigned to M-O bond vibrations. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within the complex, including d-d transitions of the metal and ligand-to-metal charge transfer (LMCT) bands, are studied using UV-Vis spectroscopy. These spectra provide information about the coordination geometry of the metal ion.

Table 2: Key Spectroscopic Data for a Representative Zinc Complex with a Diphenylborinate Derivative

| Technique | Free Ligand Signal | Coordinated Ligand Signal | Interpretation |

|---|---|---|---|

| ¹H NMR | δ = 11.11 ppm (-NH), δ = 12.08 ppm (-OH) | Shifted downfield | Deshielding confirms coordination through N and O atoms. mdpi.com |

| ¹³C NMR | δ = 160.20 ppm (C=O), δ = 148.33 ppm (C=N) | δ = 161.16 ppm, δ = 148.67 ppm | Downfield shift confirms involvement of adjacent groups in metal binding. mdpi.com |

| IR | ν(C=N) = 1617 cm⁻¹, ν(C=O) = 1660 cm⁻¹ | ν(C=N) = 1537-1560 cm⁻¹, ν(C=O) = 1600-1608 cm⁻¹ | Shift to lower wavenumber indicates coordination. mdpi.com |

| IR | --- | ν(M-N) = 547-565 cm⁻¹, ν(M-O) = 418-430 cm⁻¹ | Appearance of new bands confirms metal-ligand bond formation. mdpi.com |

X-ray Diffraction Studies of Solid-State Structures

Reactivity and Catalytic Activity of this compound Metal Complexes

Metal complexes incorporating this compound ligands are not merely of structural interest; they exhibit important reactivity and catalytic properties. The ligand can influence the steric and electronic environment of the metal's active site, thereby tuning its catalytic performance. researchgate.net

These complexes have found application in various organic transformations. Diarylborinic acid catalysts, for example, are effective in the regioselective functionalization of polyols, such as the acylation and alkylation of carbohydrates. scholaris.ca The mechanism involves the formation of a cyclic borinate ester 'ate' complex with the diol substrate, which selectively activates one hydroxyl group over another. scholaris.ca Metal-borinate complexes have also been investigated as catalysts for oxidation reactions, such as the hydroxylation of phenol (B47542) and the oxidation of aniline. mdpi.comjmaterenvironsci.com The catalytic activity often surpasses that of the free ligand, highlighting the cooperative role of the metal center. mdpi.com

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the structure of Diphenyl hydrogen orthoborate in solution. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of atoms within the molecule.

¹¹B NMR is particularly crucial for characterizing boron-containing compounds like this compound. The chemical shift (δ) of the boron nucleus is highly sensitive to its coordination number and the electronic nature of its substituents. For this compound, which features a trigonal planar (sp²-hybridized) boron atom bonded to two carbon atoms and one oxygen atom, the ¹¹B NMR spectrum shows a characteristic chemical shift. In its uncoordinated form, the ¹¹B chemical shift is observed at approximately 45 ppm. mdpi.com This downfield shift is typical for three-coordinate organoboranes. The value can shift significantly upon coordination with a Lewis base, which changes the boron environment to a four-coordinate (sp³-hybridized) state, resulting in a substantial upfield shift to around 2.0 to 5.9 ppm. mdpi.comresearchgate.net This technique is a powerful tool for studying its interactions and complex formation in solution. nsf.govnih.gov

To achieve a full structural assignment, ¹H and ¹³C NMR are used in conjunction with ¹¹B NMR. ornl.gov These techniques provide information about the phenyl rings and the hydroxyl proton.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for the aromatic protons of the two phenyl groups. These signals typically appear as complex multiplets in the range of δ 7.0–7.4 ppm. mdpi.com The proton of the hydroxyl group (B-OH) can be observed as well, though its position and visibility may vary depending on the solvent and concentration. In studies of related derivatives like 2-aminoethyl diphenylborinate, the protons adjacent to the nitrogen and oxygen atoms provide key structural correlations. mdpi.com

¹³C NMR: The ¹³C NMR spectrum complements the proton data by showing the signals for the carbon atoms in the phenyl rings. These typically appear in the aromatic region of the spectrum (approximately 120-140 ppm). The carbon atom directly bonded to the boron atom (ipso-carbon) has a distinct chemical shift that is sensitive to the electronic environment of the boron center.

| Nucleus | Typical Chemical Shift (δ) / ppm | Structural Information Provided |

| ¹¹B | ~ 45 ppm | Confirms the three-coordinate sp² boron center. mdpi.com |

| ¹H | 7.0 - 7.4 (multiplet) | Aromatic protons of the phenyl rings. mdpi.com |

| ¹³C | 120 - 140 | Carbon framework of the phenyl rings. |

¹¹B NMR Spectroscopy for Boron Environment Analysis

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and formula of this compound (C₁₂H₁₁BO) and to analyze its fragmentation patterns, which aids in structural confirmation. wikipedia.org Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for aromatic compounds include the loss of stable neutral molecules or radicals. libretexts.org For this compound, a primary fragmentation event is often the cleavage of a carbon-boron bond, leading to the loss of a phenyl radical (•C₆H₅), resulting in a prominent fragment ion.

| Ion/Fragment | Proposed Formula | Significance |

| [M]⁺ | [C₁₂H₁₁BO]⁺ | Molecular Ion |

| [M - C₆H₅]⁺ | [C₆H₆BO]⁺ | Loss of a phenyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its bond vibrations. mt.com These methods are complementary and offer detailed information about the functional groups present in the molecule. researchgate.net

IR Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. Key absorptions for this compound include a strong, broad band for the O-H stretching vibration of the borinic acid group, typically found in the 3200-3600 cm⁻¹ region. Other significant peaks include the B-O stretching vibration (around 1350 cm⁻¹) and B-C stretching vibrations. The aromatic C-H and C=C stretching vibrations from the phenyl rings are also clearly visible. researchgate.net

Raman Spectroscopy: Raman spectroscopy is effective for detecting vibrations of non-polar bonds and symmetric vibrations. The symmetric breathing mode of the phenyl rings often gives a strong signal. The B-C symmetric stretch is also Raman active. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch | 3200 - 3600 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| B-O Stretch | ~1350 | IR |

| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, is used to study the electronic transitions within the molecule. nepjol.info The phenyl groups in this compound contain π-electron systems, which give rise to characteristic electronic absorptions.

The UV-Vis spectrum typically shows strong absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic rings. rsc.org The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent and by substitution on the phenyl rings. ed.gov The interaction of the boron atom with the π-system of the rings can also affect the electronic structure and the resulting spectrum. Studies on related compounds show that the electronic transitions can be modeled using computational methods like Density Functional Theory (DFT) to aid in the assignment of the observed spectral bands. pnas.org

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or related impurities. nih.gov Given the nature of organoboron compounds, specific chromatographic methods are often required.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing boronic and borinic acids. americanpharmaceuticalreview.com However, the stability of the compound on the stationary phase must be considered. Challenges can arise from the interaction of the boron moiety with the silica-based columns. Sometimes, derivatization is used to improve chromatographic behavior and detection. chromatographyonline.com

Gas Chromatography (GC): GC can be used for the analysis of volatile or semi-volatile boron compounds. For non-volatile compounds like this compound, derivatization to a more volatile ester may be necessary before analysis by GC-MS. chromatographyonline.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring reaction progress and assessing purity. Special considerations, such as using silica (B1680970) gel impregnated with boric acid, have been shown to suppress the decomposition of boronic esters on the plate, which may be applicable to borinic acids as well. researchgate.net

Theoretical and Computational Chemistry Investigations

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanics describes the electronic structure of a molecule in a static state, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and its interactions with the environment. mdpi.com

A critical prerequisite for accurate MD simulations is a well-defined force field, which is a set of parameters describing the potential energy of the system. nih.gov For novel molecules like borate (B1201080) esters, these parameters are often not available in standard force fields like the General Amber Force Field (GAFF). mdpi.com Therefore, specific parameterization is required. This involves defining new atom types, for example, an 'ob' type for an oxygen atom bonded to a sp²-hybridized boron atom, and calculating bond, angle, dihedral, and non-bonded parameters based on ab initio calculations. mdpi.com Programs like VFFDT and paramfit are used for this purpose. mdpi.com

MD simulations can reveal how a molecule like diphenyl hydrogen orthoborate or its derivatives behave in solution or within a biological environment like a lipid membrane. mdpi.com Simulations can predict the preferred location and orientation of a molecule, for instance, showing whether it resides at the water-membrane interface or penetrates deeper into the hydrocarbon core. mdpi.com The simulations also provide information on dynamic processes, such as the formation and breaking of hydrogen bonds with surrounding water or lipid molecules. mdpi.com

| Parameter Type | Atoms Involved | Description |

|---|---|---|

| Atom Type | B | sp² hybridized Boron |

| Atom Type | ob | Oxygen atom directly connected to Boron |

| Non-bond (Lennard-Jones) | ob | Uses parameters from GAFF 'o' type (r=1.6612 Å, ε=0.2100 kcal/mol) |

| Simulation Algorithm | SHAKE | Constrains bonds involving hydrogen |

| Thermostat | Berendsen | Controls system temperature |

Computational Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for interpreting and predicting experimental spectra, including infrared (IR), Raman, UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR). By calculating these spectroscopic properties, researchers can confirm molecular structures and assign spectral features.

The IR spectra of phenylboronic acid and diphenyl phenylboronate (B1261982) have been computationally investigated. cdnsciencepub.com The interpretation of the diphenyl phenylboronate spectrum is aided by analogy with monosubstituted benzene (B151609) derivatives. cdnsciencepub.com A notable finding is the splitting of characteristic benzene ring vibrations, particularly those near 760 cm⁻¹ and 680 cm⁻¹, which arises from the two distinct chemical environments of the phenyl groups in the molecule. cdnsciencepub.com DFT calculations, often using functionals like PBE1PBE or B3LYP with basis sets such as 6-311G(d,p), are commonly used to predict vibrational frequencies. researchgate.nettandfonline.com

For electronic spectra, Time-Dependent DFT (TD-DFT) is the method of choice for calculating the absorption wavelengths (λmax) in UV-Vis spectra. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be accurately calculated using DFT methods, providing a direct comparison with experimental data and aiding in the structural elucidation of complex molecules. researchgate.net

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

Understanding how a chemical reaction occurs requires mapping the potential energy surface (PES), which connects reactants, transition states, intermediates, and products. Computational methods, particularly DFT, are extensively used to locate these stationary points and calculate their relative energies, thereby elucidating the most likely reaction mechanism. researchgate.net

For example, the mechanism of electrochemical cross-coupling of quaternary borate salts has been investigated computationally. chemrxiv.org These calculations revealed a multi-step process for aryl-aryl couplings initiated by the oxidation of the tetraarylborate anion. chemrxiv.org The PES mapping identified various intermediates and transition states, showing that the reaction proceeds through several stable structures. The relaxation from one intermediate (C) to another (D) was accompanied by a significant energy gain of approximately 50 kJ/mol, indicating a strong thermodynamic driving force for this step. chemrxiv.org

Similarly, studies on the hydrogenation of diphenylacetylene (B1204595) catalyzed by palladium clusters have used DFT to map the reaction pathway. scielo.brresearchgate.net The mechanism was found to occur in two main stages: the hydrogenation of diphenylacetylene to stilbene (B7821643), followed by the hydrogenation of stilbene to diphenylethane. scielo.brresearchgate.net The calculations identified the rate-determining step (RDS) and its associated energy barrier for different palladium cluster sizes, providing insights into catalyst activity. scielo.brresearchgate.net

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Pd₃-DPA + H₂ | Reactants | 0.0 |

| Pd₃-IM¹ | H₂ coordinated intermediate | -7.8 |

| TS¹ | First H transfer transition state | +26.2 |

| Pd₃-IM² | Intermediate after first H transfer | - |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity or a physical property. The goal is to develop a predictive model that can estimate the activity of new, untested compounds.

The development of a QSAR model involves several key steps. psu.edu First, a set of molecular descriptors is generated for each compound in a training set. These descriptors can be 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), or 3D (e.g., geometric properties). psu.edu Next, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS) regression, is used to build a mathematical equation linking the descriptors to the observed activity. psu.edu Finally, the model's predictive power is rigorously validated using an external test set of compounds not used in model development. psu.edu

For instance, 2D-QSAR studies have been successfully applied to develop models for alkaline phosphatase inhibitors. acs.org A statistically robust model was generated with a high correlation coefficient (R² = 0.958) for the training set and excellent predictive ability as indicated by the cross-validated correlation coefficient (Q² = 0.903). acs.org Such models are valuable in drug discovery for screening virtual libraries and prioritizing compounds for synthesis and testing.

Advanced Materials Science Applications and Polymer Chemistry

Diphenyl hydrogen orthoborate as a Building Block for Boron-Containing Polymers

The incorporation of boron into polymer backbones can significantly enhance their thermal stability, flame retardancy, and introduce unique electronic and optical properties. While direct polymerization of this compound is not widely documented, its derivatives and related compounds like diphenyl borate (B1201080) serve as important components in the synthesis of advanced polymers.

The synthesis of boron-containing polymers often involves the preparation of specific monomers derived from boron compounds. For instance, in the creation of boron-modified phenolic resins (BPF), diphenyl borate is formed in situ. This reaction typically involves the reflux of salicyl alcohol with boric acid, leading to a high yield of diphenyl borate, which then undergoes further reactions to form the polymer structure. mdpi.com A small fraction of the diphenyl borate can also undergo intramolecular reactions to form stable six-membered ring structures within the polymer matrix. mdpi.com

Another approach involves the synthesis of polymers with pendant boronic acid or boronate ester groups. While not directly using this compound, these methods highlight the versatility of boron-containing monomers. For example, new boronic acid and boronate ester-based polymers have been synthesized by reacting methoxypolyethylene glycol amine with 4-formylphenylboronic acid. mdpi.com The resulting boronic acid-based polymer can be further reacted with various diols to produce boronate ester-based polymers. mdpi.com Polymerization techniques such as radical polymerization are often employed for these types of monomers. rsc.orgresearchgate.net

The table below summarizes polymerization techniques and monomers related to the synthesis of boron-containing polymers.

| Polymerization Technique | Monomer/Precursor Example | Resulting Polymer Type | Key Feature | Reference |

| Polycondensation | Salicyl alcohol, Boric acid | Boron-Modified Phenolic Resin | In-situ formation of diphenyl borate | mdpi.com |

| Radical Polymerization | Methoxypolyethylene glycol amine, 4-formylphenylboronic acid | Boronic acid/ester-based polymers | Pendant functional groups | mdpi.com |

| Radical Polymerization | Acrylate monomers with hemicyanine dye and iodonium (B1229267) salts | Cross-linked acrylates | Photooxidative sensitization | rsc.orgrsc.org |

| Cationic Ring-Opening Polymerization | Cyclic esters with diphenyl phosphate | Polyesters | Activated monomer mechanism | acs.org |

The design of functional polymers using boron-containing compounds is a rapidly advancing area. The incorporation of borate ester bonds, for example, can lead to the development of self-healing materials. In one study, a borate ester-bonded compound with boron-nitrogen internal coordination was synthesized and used as a chain extender to create a self-healing waterborne polyurethane (WPU) coating. These dynamic covalent borate esters allow the material to repair itself after damage.

Furthermore, polymers containing phenylboronic acid (PBA) groups have been developed for biomedical applications. For instance, a polymer with both PBA and dihydropyrimidinone (DHPMT) groups was synthesized and used to create an antioxidant, self-healing hydrogel. mdpi.com The dynamic borate ester bonds formed between the PBA groups and poly(vinyl alcohol) (PVA) were responsible for the self-healing properties of the hydrogel. mdpi.com

Synthesis of Monomers and Polymerization Techniques

Precursor for Boron-Doped Materials and Nanostructures

Boron-doped materials, such as boron-doped carbon and silicon, exhibit unique electronic properties that make them valuable in a variety of applications, from electronics to energy storage. While specific use of this compound as a precursor is not extensively detailed, related boron compounds are widely used.

The synthesis of boron-doped thin films and nanoparticles often employs chemical vapor deposition (CVD) or other high-temperature methods. For instance, boron-doped diamond thin films have been synthesized using a gas mixture of methane, hydrogen, and a boron-containing substance like triethyl borate. mdpi.com The use of triethyl borate allows for simultaneous deposition and etching of the growing diamond surface, leading to high-quality films. mdpi.com

Boron-doped graphitic carbon nitride has been synthesized via the co-calcination of a carbon nitride precursor and a boron dopant such as boric acid. vsb.cz Similarly, boron-doped graphene oxide has been produced using boric acid as a precursor, with the boron atoms successfully doping the graphene oxide structure.

The synthesis of borate nanoparticles for applications such as photocatalysis can be achieved through methods like the high-temperature solid-state method, sol-gel method, and precipitation method. mdpi.com For example, InBO3 nanoparticles have been prepared via a precipitation method, with the particle size being controllable by adjusting the synthesis temperature. mdpi.com

The table below outlines various methods for synthesizing boron-doped materials.

| Material | Boron Precursor Example | Synthesis Method | Key Finding | Reference |

| Boron-Doped Diamond Film | Triethyl borate | Chemical Vapor Deposition (CVD) | Simultaneous deposition and etching | mdpi.com |

| Boron-Doped Graphitic Carbon Nitride | Boric acid | Co-calcination | Tunable material properties | vsb.cz |

| Boron-Doped Graphene Oxide | Boric acid | Solution-based doping | Successful incorporation of boron | |

| InBO3 Nanoparticles | Boric acid | Precipitation | Controllable particle size | mdpi.com |

| Boron-Doped Silicon Oxycarbide | Boric acid | Thermal reduction | Interconnected nanosphere assembly | nih.gov |

Boron-containing compounds can be integrated into composite materials to enhance their properties. For example, boron-modified phenolic resins, which contain diphenyl borate structures, are used as the matrix resin in composites for aerospace applications due to their excellent heat and ablation resistance. mdpi.com

Cellulose-based composites have also been developed by functionalizing cellulose (B213188) with boronic acid probes. This creates a biobased smart composite with applications in sensing. acs.org The boronic acid enables the formation of boronate esters with the cellulose, while other functional groups facilitate additional interactions. acs.org The integration of boron-containing nanoparticles into lubricants has also been explored to improve their anti-wear and extreme pressure properties. iyte.edu.tr

Synthesis of Thin Films and Nanoparticles

Surface Modification and Interface Engineering Research

This compound and its derivatives are valuable tools for surface modification and interface engineering, particularly in biomedical and electronic applications. ontosight.ai

The modification of surfaces with boronic acid derivatives can improve the biocompatibility of implantable devices by creating surfaces that interact favorably with biological tissues. ontosight.ai In the context of lithium-ion batteries, electrolyte additives like 2-aminoethyldiphenyl borate have been investigated to stabilize the surface of both the cathode and anode, reducing degradation and improving battery performance. researchgate.net

Interface engineering using borate compounds is also a key strategy in developing advanced catalysts. For instance, the interface between different materials in a catalyst can be engineered to create microenvironments that enhance catalytic activity, such as in the hydrogen evolution reaction. nrel.gov The modification of titanium dioxide surfaces with sodium borohydride (B1222165) has been shown to create a visible-light-sensitive photocatalyst with enhanced performance. researchgate.net

Covalent Grafting onto Substrates

The covalent grafting of molecules onto solid substrates is a foundational technique for creating advanced materials with tailored surface properties. Diphenylboron moieties, found in compounds like diphenylborinic acid and its derivatives, offer unique functionalities for stable surface modification. The boron atom's ability to form reversible or irreversible covalent bonds is central to these applications. rsc.orgscbt.com This process typically involves anchoring the diphenylboron-containing molecule to a substrate, which can range from polymers to inorganic surfaces, thereby altering the substrate's chemical and physical characteristics. google.com